molecular formula C5H10Cl2NO2P B3334171 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide CAS No. 40722-73-4

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide

Cat. No.: B3334171
CAS No.: 40722-73-4
M. Wt: 218.02 g/mol
InChI Key: SBMJSKYKTAAHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide is a phosphorus-containing heterocyclic compound It is a derivative of oxazaphosphorine, characterized by the presence of a phosphorus atom within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures (around 5°C) to produce 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to form the desired compound . Another method involves the use of chloroacetyl chloride and ethyleneimine under basic conditions to form the oxazaphosphorine ring .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound. The reaction intermediates are carefully monitored, and purification steps such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazaphosphorine derivatives, which can have different functional groups attached to the phosphorus atom, enhancing their chemical and biological properties .

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide involves the alkylation of DNA. The compound forms DNA-DNA cross-links, which inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells, making it a valuable chemotherapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable DNA cross-links and its relatively straightforward synthesis make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-chloro-3-(2-chloroethyl)-1,3,2λ5-oxazaphosphinane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2NO2P/c6-2-4-8-3-1-5-10-11(8,7)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMJSKYKTAAHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147695
Record name 2-Chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40722-73-4
Record name 2H-1,3,2-Oxazaphosphorine, 2-chloro-3-(2-chloroethyl)tetrahydro-, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40722-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(CHLOROETHYL)-2-CHLOROOXAAZAPHOSPHORINANE 2-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z8T5UH9TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
Reactant of Route 2
2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
Reactant of Route 3
2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
Reactant of Route 4
2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.